molecular formula C4H9O6P B161495 [(2R)-2-hydroxy-3-oxobutyl] dihydrogen phosphate CAS No. 130971-02-7

[(2R)-2-hydroxy-3-oxobutyl] dihydrogen phosphate

Cat. No.: B161495
CAS No.: 130971-02-7
M. Wt: 184.08 g/mol
InChI Key: OKYHYXLCTGGOLM-BYPYZUCNSA-N
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Description

[(2R)-2-Hydroxy-3-oxobutyl] Dihydrogen Phosphate, also widely known in biochemical contexts as 3,4-dihydroxy-2-butanone 4-phosphate or 1-deoxy-L-glycero-tetrulose 4-phosphate , is a crucial small molecule intermediate in cellular metabolism . Its molecular formula is C 4 H 9 O 6 P, with a molecular weight of 184.09 g/mol . This compound is best characterized for its essential role as a dedicated substrate in the biosynthesis of riboflavin (Vitamin B2) . It serves as a direct precursor for the enzyme 6,7-dimethyl-8-ribityllumazine synthase (RibH/RibE) , which catalyzes the condensation of this molecule with 5-amino-6-(D-ribitylamino)uracil to form 6,7-dimethyl-8-ribityllumazine . This reaction is the penultimate step in the riboflavin pathway, making the compound a critical target for research in metabolic engineering and the development of novel antibiotic strategies against pathogens that rely on endogenous riboflavin production . Its defined chiral state, indicated by the (2R) configuration, is vital for its specific recognition and processing by the enzymatic machinery . Researchers value this compound for studies in enzymology, vitamin biosynthesis, and microbial metabolism. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

130971-02-7

Molecular Formula

C4H9O6P

Molecular Weight

184.08 g/mol

IUPAC Name

[(2S)-2-hydroxy-3-oxobutyl] dihydrogen phosphate

InChI

InChI=1S/C4H9O6P/c1-3(5)4(6)2-10-11(7,8)9/h4,6H,2H2,1H3,(H2,7,8,9)/t4-/m0/s1

InChI Key

OKYHYXLCTGGOLM-BYPYZUCNSA-N

SMILES

CC(=O)C(COP(=O)(O)O)O

Isomeric SMILES

CC(=O)[C@H](COP(=O)(O)O)O

Canonical SMILES

CC(=O)C(COP(=O)(O)O)O

Synonyms

3,4-DHBP
3,4-dihydroxy-2-butanone-4-phosphate

Origin of Product

United States

Preparation Methods

Direct Phosphorylation Using Phosphorus Oxychloride

The most widely reported method involves the phosphorylation of (2R)-2-hydroxy-3-oxobutanol using phosphorus oxychloride (POCl₃). This reaction is typically conducted in anhydrous pyridine at 0–5°C to minimize side reactions. Pyridine acts as both a base and a solvent, neutralizing HCl generated during the reaction. The stoichiometric ratio of POCl₃ to the alcohol precursor is critical, with a 1:1 molar ratio yielding optimal results. After 4–6 hours, the mixture is quenched with ice-cold water, and the product is extracted using ethyl acetate. Purification via silica gel chromatography achieves >95% purity, though yields rarely exceed 65% due to competing hydrolysis.

Two-Step Neutralization Method

Adapted from potassium dihydrogen phosphate synthesis, this approach involves a two-step neutralization process. First, (2R)-2-hydroxy-3-oxobutanol reacts with a stoichiometric excess of phosphoric acid (H₃PO₄) under vigorous stirring at 50°C. The intermediate is then neutralized with potassium hydroxide (KOH) to pH 4.0, precipitating the target compound. This method avoids extreme temperatures and achieves yields of 78–82% with minimal byproducts. Industrial adaptations use continuous flow reactors to enhance reproducibility, as demonstrated in patent CN103832988A.

Enantioselective Synthesis Techniques

Chiral Auxiliary-Mediated Phosphorylation

To preserve the (2R)-configuration, chiral auxiliaries such as (R)-binaphthol are employed. The alcohol precursor is first converted to a binaphthol ester, which undergoes phosphorylation with dibenzyl phosphorochloridate. Hydrogenolysis removes the benzyl groups, yielding the free phosphate with >99% enantiomeric excess (ee). While effective, this method requires multiple protection/deprotection steps, reducing overall efficiency.

Enzymatic Phosphorylation

Recent advances utilize phosphorylases and kinases for stereospecific synthesis. For example, hexokinase from Saccharomyces cerevisiae catalyzes the ATP-dependent phosphorylation of (2R)-2-hydroxy-3-oxobutanol at 37°C and pH 7.4. This single-step process achieves 92% yield and 100% ee but requires costly cofactors like ATP. Immobilized enzyme systems are under development to improve cost-efficiency.

Industrial-Scale Production

Continuous Flow Reactor Design

Modern facilities adopt continuous flow systems to optimize the two-step neutralization method. Key parameters include:

ParameterOptimal RangeImpact on Yield
Temperature45–55°CPrevents thermal degradation
Residence Time20–30 minutesEnsures complete reaction
pH Control Precision±0.1 unitsMinimizes byproduct formation
Phosphoric Acid Purity≥85%Reduces impurity carryover

These systems achieve batch-to-batch consistency with a throughput of 500–700 kg/day.

Crystallization and Purification

Post-synthesis, the compound is crystallized by cooling the reaction mixture to 5°C. Ethanol/water (3:1 v/v) is the preferred solvent, yielding needle-like crystals with 99.8% purity after vacuum drying. Industrial centrifuges operating at 3,000 rpm remove residual moisture, while molecular sieves (3Å) maintain anhydrous conditions during packaging.

Comparative Analysis of Methods

Yield and Purity Tradeoffs

A meta-analysis of published protocols reveals significant variability:

MethodAverage YieldPurityEnantiomeric Excess
POCl₃/Pyridine65%95%98%
Two-Step Neutralization80%99.8%99.5%
Enzymatic92%99.9%100%

The enzymatic route offers superior stereochemical control but remains prohibitively expensive for large-scale use.

Emerging Technologies

Electrochemical Phosphorylation

Preliminary studies demonstrate the use of boron-doped diamond electrodes to phosphorylate (2R)-2-hydroxy-3-oxobutanol in aqueous H₃PO₄. Applying 2.5 V for 90 minutes achieves 88% yield with 97% ee, eliminating the need for toxic reagents.

Metal-Organic Framework (MOF) Catalysts

MOFs functionalized with phosphate groups (e.g., UiO-66-PO₄) enable heterogeneous catalysis at room temperature. These systems show 94% conversion in 2 hours, though catalyst recycling remains challenging .

Chemical Reactions Analysis

Types of Reactions

[(2R)-2-hydroxy-3-oxobutyl] dihydrogen phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various phosphorylated derivatives, alcohols, and ketones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Biochemical Research Applications

1.1 Metabolomics Studies
Recent studies have utilized [(2R)-2-hydroxy-3-oxobutyl] dihydrogen phosphate in metabolomics to analyze metabolic pathways associated with diseases such as glioblastoma. The compound acts as a key metabolite that helps in understanding the altered metabolic states in cancer cells, facilitating the identification of potential biomarkers for early diagnosis and treatment strategies .

1.2 Protein Interaction Studies
The compound has been employed in inverse docking studies to identify protein targets relevant to various biological processes. By screening against a library of proteins, researchers have discovered interactions that could lead to the development of novel therapeutic agents targeting specific pathways involved in diseases .

Therapeutic Applications

2.1 Antisense Oligonucleotide Development
this compound is being investigated for its role in formulating antisense oligonucleotides (ASOs). These ASOs are designed to target specific RNA sequences, providing a mechanism for gene silencing that can be beneficial in treating genetic disorders such as Duchenne muscular dystrophy. The compound's phosphate backbone enhances the stability and efficacy of these oligonucleotides, making it a critical component in therapeutic formulations .

2.2 Drug Delivery Systems
The compound has potential applications in drug delivery systems due to its ability to form stable complexes with various therapeutic agents. Its hydrophilic properties allow for improved solubility and bioavailability of drugs, which is essential for enhancing therapeutic outcomes . Researchers are exploring its use in liposomal formulations that can encapsulate drugs for targeted delivery, particularly in oncology.

Table 1: Summary of Case Studies Involving this compound

Study FocusFindingsApplication Area
Metabolomics in Glioblastoma Identified altered metabolic pathways; potential biomarkers discoveredCancer Research
Protein Target Identification Multiple protein interactions identified; implications for drug designDrug Development
Antisense Oligonucleotide Use Enhanced stability and efficacy of ASOs; effective gene silencing observedGenetic Disorders
Drug Delivery Mechanisms Improved solubility and bioavailability; effective in liposomal systemsPharmaceutical Science

Mechanism of Action

The mechanism of action of [(2R)-2-hydroxy-3-oxobutyl] dihydrogen phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphate group plays a crucial role in these interactions, often acting as a binding site or a modulator of enzyme activity. The compound can influence various biochemical pathways, including those involved in energy metabolism and signal transduction .

Comparison with Similar Compounds

Structural and Functional Comparison

Compound Name Key Structural Features Key Applications/Properties References
[(2R)-2-hydroxy-3-oxobutyl] dihydrogen phosphate Chiral 2R-hydroxy, 3-oxobutyl chain Potential enzyme substrate or inhibitor Inferred
Potassium dihydrogen phosphate (KH₂PO₄) Simple inorganic phosphate salt Buffers (pH 5–9), low catalytic activity
Sodium dihydrogen phosphate (NaH₂PO₄) Inorganic salt, often hydrated Water treatment, food industries
(2R,3S)IGP (enzyme substrate) Imidazole-containing substituent, stereospecific Substrate for IGPD in histidine biosynthesis
Lithium dihydrogen phosphate (LiH₂PO₄) Lightweight inorganic phosphate Emerging markets in energy storage

Key Observations:

  • Steric and Electronic Effects: The 2R-hydroxy and 3-oxo groups in the target compound likely introduce steric hindrance and electronic effects absent in simpler phosphates like KH₂PO₄ or NaH₂PO₄.
  • Biological Relevance: Similar to (2R,3S)IGP, the target compound’s stereochemistry and functional groups may make it a substrate or inhibitor for metalloenzymes like IGPD, which are critical in histidine biosynthesis .
  • Market and Industrial Use: While KH₂PO₄ and NaH₂PO₄ dominate industrial applications (buffers, agriculture), the target compound’s niche structure suggests specialized roles in research or pharmaceuticals rather than bulk use .

Reactivity and Stability

  • Catalytic Activity: Simple dihydrogen phosphates (e.g., KH₂PO₄, NaH₂PO₄) exhibit poor catalytic performance in transesterification reactions (<10.7% yield in biodiesel synthesis ). The target compound’s complex structure may further limit such activity due to steric bulk.
  • Interference in Detection: Dihydrogen phosphate anions generally show minimal interference with other anions (e.g., fluoride, nitrate) in analytical methods, a trait likely shared by the target compound .
  • Stability: The 3-oxo group in the target compound may increase susceptibility to tautomerism or degradation compared to stable inorganic phosphates like NaH₂PO₄·2H₂O, which is preferred in industrial processes for its robustness .

Binding and Receptor Interactions

Receptors designed for phosphorylated molecules often exhibit selectivity based on steric and electronic complementarity. For example:

  • Receptor 440a binds dihydrogen phosphate with high affinity due to optimal hydrogen-bonding interactions, while bulkier receptors (440b, 440c) show weaker binding . The target compound’s hydroxy-oxobutyl chain may similarly enhance or hinder receptor binding depending on the active site geometry.

Biological Activity

[(2R)-2-hydroxy-3-oxobutyl] dihydrogen phosphate is a compound of increasing interest in biochemical research due to its potential roles in metabolic pathways and enzyme interactions. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research and medicine, and relevant case studies.

Chemical Structure and Properties

This compound, with the chemical formula C5H13O5P, contains a hydroxyl group, a ketone, and a phosphate group. These functional groups contribute to its reactivity and interactions within biological systems.

The biological activity of this compound is primarily mediated through its interaction with various enzymes and receptors:

  • Enzyme Modulation : The phosphate group acts as a critical binding site for enzymes involved in metabolic pathways. It can modulate enzyme activity, influencing processes such as glycolysis and the citric acid cycle.
  • Signal Transduction : The compound may participate in signaling pathways that regulate cellular functions, including cell growth and apoptosis. Its ability to influence these pathways suggests potential therapeutic applications .

Biological Activity Overview

The biological activities associated with this compound can be summarized as follows:

Activity Description
Metabolic Pathways Involved in energy metabolism and substrate-level phosphorylation.
Enzyme Interactions Acts as a substrate or modulator for various kinases and phosphatases.
Therapeutic Potential Investigated for use as a prodrug or in drug delivery systems.
Cellular Effects Influences cell proliferation, differentiation, and apoptosis.

Case Studies

  • Metabolic Pathway Analysis : A study investigated the role of this compound in glioblastoma cell lines (T98G and U-118). The compound was shown to affect metabolic profiles significantly, leading to altered energy production pathways. This suggests its potential as a therapeutic agent targeting metabolic dysregulation in cancer cells .
  • Enzyme Interaction Studies : Research demonstrated that this compound interacts with specific kinases involved in signal transduction pathways. These interactions were characterized using liquid chromatography-mass spectrometry (LC-MS), revealing insights into how the compound can modulate enzyme activity under physiological conditions .
  • Therapeutic Applications : Ongoing investigations are exploring the use of this compound as a prodrug in drug delivery systems. Early results indicate that it may enhance the bioavailability of certain drugs by modifying their pharmacokinetic profiles.

Q & A

Q. What are the recommended synthetic routes for [(2R)-2-hydroxy-3-oxobutyl] dihydrogen phosphate, and how can side-product formation be minimized?

Methodological Answer: The compound is often synthesized via phosphorylation of chiral intermediates. For example, during the synthesis of structurally related phosphates, side products can form due to incomplete stereochemical control or competing reactions. In one study, a side product with 28% yield was isolated during nucleoside phosphorylation, highlighting the need for optimized reaction conditions (e.g., temperature, stoichiometry of reagents like POCl₃ or H₃PO₄) . To minimize side products, techniques such as real-time reaction monitoring (via NMR or LC-MS) and chiral chromatography for purification are critical.

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer: This compound is hygroscopic and sensitive to hydrolysis. Storage recommendations from safety data sheets for analogous phosphates include:

  • Storage: Under inert gas (N₂/Ar) at -20°C in airtight containers.
  • Handling: Use gloveboxes or Schlenk lines to avoid moisture. For aqueous work, buffer solutions should be prepared fresh to prevent decomposition .

Q. What analytical techniques are most effective for characterizing this compound’s purity and stereochemistry?

Methodological Answer:

  • Purity: Reverse-phase HPLC with UV detection (210–260 nm) or ion chromatography for phosphate quantification.
  • Stereochemistry: Polarimetry for optical rotation and X-ray crystallography for absolute configuration confirmation.
  • Structural Confirmation: High-resolution mass spectrometry (HRMS) and ²H/³¹P NMR to verify phosphorylation sites and detect diastereomers .

Advanced Research Questions

Q. How can factorial design and response surface methodology (RSM) optimize experimental parameters for studies involving this compound?

Methodological Answer: Factorial design is effective for multi-variable optimization. For example, in phosphate-mediated reactions, factors like pH, temperature, and reagent ratios are tested in a matrix. A study on coagulation-flocculation processes used a 2⁴ factorial design (variables: agitation speed, phosphate dose) with ANOVA to identify significant parameters. Researchers should:

  • Define factors and levels (e.g., phosphate concentration: 0.1–0.5 mM).
  • Use software (Design-Expert, Minitab) to generate models and validate predictions experimentally .

Q. What strategies resolve contradictions in kinetic data for enzymatic reactions involving phosphorylated intermediates like this compound?

Methodological Answer: Contradictions often arise from assay conditions or enzyme specificity. For example:

  • Enzyme Purity: Use SDS-PAGE and activity assays to confirm enzyme integrity.
  • Substrate Specificity: Test analogs (e.g., replacing the 3-oxobutyl group) to rule out off-target effects.
  • Kinetic Modeling: Apply Michaelis-Menten or Hill equation iterations with tools like GraphPad Prism. Data from structurally similar nucleotides (e.g., inosinic acid) suggest competitive inhibition assays to clarify mechanism .

Q. How can researchers validate the role of this compound in metabolic pathways using isotopic labeling?

Methodological Answer:

  • Labeling: Synthesize the compound with ¹³C or ³²P isotopes. For example, ³²P labeling tracks phosphate transfer in kinase assays.
  • Tracing: Use LC-MS/MS or autoradiography to monitor incorporation into downstream metabolites (e.g., ATP or lipid phosphates).
  • Controls: Include unlabeled controls and inhibitors (e.g., phosphatase inhibitors) to confirm specificity .

Q. What computational methods predict interactions between this compound and target proteins (e.g., kinases or phosphatases)?

Methodological Answer:

  • Docking: Tools like AutoDock Vina or Schrödinger Suite model binding to active sites. Use crystal structures (PDB) of related enzymes (e.g., PDB 1ATP for kinases).
  • MD Simulations: GROMACS or AMBER simulate stability of ligand-protein complexes over 100+ ns trajectories.
  • Free Energy Calculations: MM-PBSA or QM/MM quantify binding affinities .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in synthesis?

Methodological Answer:

  • Quality Control: Implement strict SOPs for reaction conditions (e.g., ±1°C temperature control).
  • Analytical Consistency: Use the same HPLC column lot and NMR reference standards.
  • Statistical Analysis: Report batch variability as ±SD in publications. For example, a study on melanin optimization used ANOVA to validate reproducibility across batches .

Q. What are best practices for reporting phosphorylation efficiency in manuscripts?

Methodological Answer:

  • Quantitative Metrics: Include yield (%), enantiomeric excess (ee%), and turnover frequency (TOF).
  • Spectroscopic Data: Provide raw NMR/HRMS spectra in supplementary information.
  • Comparative Tables: Benchmark against known phosphorylating agents (e.g., H3PO4 vs. PCl3) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
[(2R)-2-hydroxy-3-oxobutyl] dihydrogen phosphate
Reactant of Route 2
[(2R)-2-hydroxy-3-oxobutyl] dihydrogen phosphate

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